2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C17H17BrN2O3S and its molecular weight is 409.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Research on related compounds demonstrates the versatility of bromo-benzamide derivatives in synthetic chemistry. For instance, the base-catalyzed reactions of α-bromo-N-benzyl-propionamide and -isobutyramide with sodium hydride lead to the formation of 2-amino-oxazolidinones, highlighting the potential of bromo-benzamide derivatives in synthesizing cyclic compounds with potential biological activity (Zanotti et al., 1980). Additionally, the synthesis of complex molecules, such as orally active CCR5 antagonists, involves steps like bromination and the Suzuki−Miyaura reaction, underscoring the role of bromo-substituted compounds in medicinal chemistry synthesis (Ikemoto et al., 2005).
Antimicrobial Activity
Compounds structurally related to 2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide have been evaluated for their antimicrobial activity. For instance, new thiourea derivatives exhibited significant anti-pathogenic activity against bacterial strains capable of biofilm formation, suggesting the potential of bromo-benzamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011). Similarly, the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine motifs showed promising antimicrobial activity, indicating the relevance of these structural motifs in designing new antimicrobial compounds (Desai et al., 2013).
Potential Antipsychotic Agents
Research into conformationally restricted analogues of remoxipride, which share structural similarities with the subject compound, has explored their affinity for the dopamine D-2 receptor, an area of significant interest in the development of antipsychotic medications. Although these studies did not show enhanced affinities, they contribute to understanding the structural requirements for dopaminergic activity and could inform future research into related benzamide derivatives (Norman et al., 1993).
Properties
IUPAC Name |
2-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-12-7-8-13(20-9-4-10-24(20,22)23)11-16(12)19-17(21)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNWMZGCJQLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.